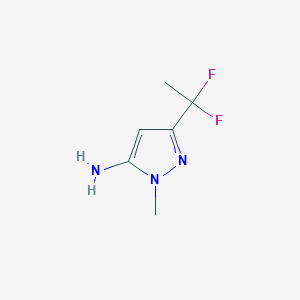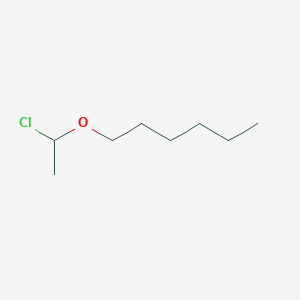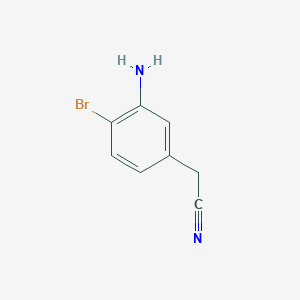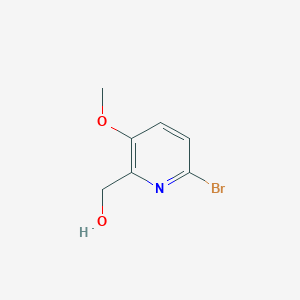
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazol-5-amine is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. The presence of fluorine atoms in the compound significantly alters its physical, chemical, and biological characteristics, making it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazol-5-amine typically involves the introduction of the difluoroethyl group onto a pyrazole ring. One common method involves the use of 1,1-difluoroethyl chloride as a difluoroalkylating reagent. The reaction is often catalyzed by transition metals such as nickel, which facilitates the difluoroethylation of arylboronic acids . The reaction conditions generally include the use of solvents like acetonitrile and the presence of radical scavengers such as 2,2,6,6-tetramethylpiperidine-1-oxy (TEMPO) to inhibit side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoroalkylation processes using similar reagents and catalysts. The scalability of these methods depends on the availability of raw materials like 1,1-difluoroethyl chloride and the efficiency of the catalytic systems employed.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the difluoroethyl group can be replaced or modified.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyrazole ring.
Radical Reactions: The presence of fluorine atoms makes the compound susceptible to radical reactions, which can lead to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and radical initiators like azobisisobutyronitrile (AIBN). Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield difluoroethylated pyrazole derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized pyrazoles .
Scientific Research Applications
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique pharmacokinetic properties imparted by the fluorine atoms.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in advanced materials, such as organic semiconductors and fluorinated polymers.
Biological Studies: The compound is used in biochemical research to study enzyme interactions and metabolic pathways involving fluorinated substrates.
Industrial Applications: The compound’s reactivity and stability make it useful in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and dipole-dipole interactions . The compound can also participate in metabolic pathways, where it undergoes enzymatic transformations that lead to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethylated Aromatics: These compounds share the difluoroethyl group and are studied for their medicinal properties.
Fluorinated Pyrazoles: Compounds with similar pyrazole structures but different fluorine substitution patterns.
Difluoromethylated Compounds: These compounds contain the CF2H group and are used in various chemical and biological applications.
Uniqueness
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of both the difluoroethyl and methyl groups on the pyrazole ring enhances its stability and reactivity compared to other fluorinated compounds .
Properties
Molecular Formula |
C6H9F2N3 |
|---|---|
Molecular Weight |
161.15 g/mol |
IUPAC Name |
5-(1,1-difluoroethyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C6H9F2N3/c1-6(7,8)4-3-5(9)11(2)10-4/h3H,9H2,1-2H3 |
InChI Key |
OBAFCFPHCLULFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN(C(=C1)N)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1'-(tert-Butoxycarbonyl)-5,6-dihydro-4H-spiro[benzo[b]thiophene-7,4'-piperidine]-2-carboxylic acid](/img/structure/B13083469.png)
![1-[(2-Bromothiophen-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13083476.png)


![3-(2-Methylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13083490.png)
![[2-(2,4-Dichloro-benzoylamino)-acetylamino]acetic acid](/img/structure/B13083503.png)





